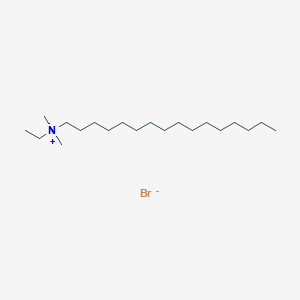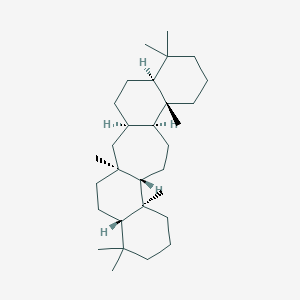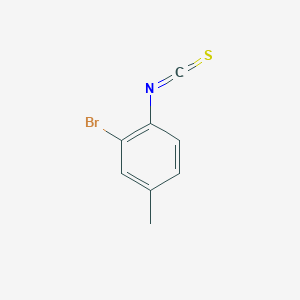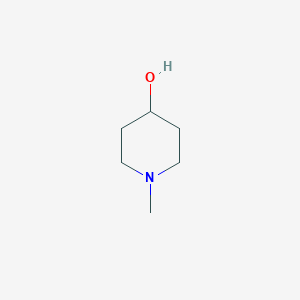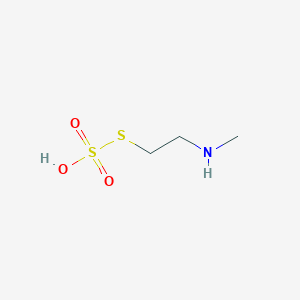
1-(Methylamino)-2-sulfosulfanylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-2-sulfosulfanylethane, also known as MSES, is a sulfonated amine compound that has been gaining attention in the scientific community due to its potential applications in various fields. MSES is a water-soluble compound that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in research and experimentation. In
Mecanismo De Acción
The mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane is not yet fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 1-(Methylamino)-2-sulfosulfanylethane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Methylamino)-2-sulfosulfanylethane has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its water-solubility, which makes it easy to dissolve and administer to test subjects. 1-(Methylamino)-2-sulfosulfanylethane is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of using 1-(Methylamino)-2-sulfosulfanylethane in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are many potential future directions for research on 1-(Methylamino)-2-sulfosulfanylethane. One area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the development of 1-(Methylamino)-2-sulfosulfanylethane-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of 1-(Methylamino)-2-sulfosulfanylethane and its potential applications in other areas of research.
Métodos De Síntesis
1-(Methylamino)-2-sulfosulfanylethane can be synthesized through a multi-step process that involves the reaction of methylamine with sodium bisulfite to form sodium methylsulfonate. This compound is then reacted with ethylene oxide to produce 2-(methylsulfonyloxy)ethanol, which is further reacted with methylamine to form 1-(Methylamino)-2-sulfosulfanylethane.
Aplicaciones Científicas De Investigación
1-(Methylamino)-2-sulfosulfanylethane has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Methylamino)-2-sulfosulfanylethane has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Methylamino)-2-sulfosulfanylethane has also been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
1000-68-6 |
|---|---|
Nombre del producto |
1-(Methylamino)-2-sulfosulfanylethane |
Fórmula molecular |
C3H9NO3S2 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
1-(methylamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9NO3S2/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) |
Clave InChI |
FLHDCEZDRGEYQL-UHFFFAOYSA-N |
SMILES |
CNCCSS(=O)(=O)O |
SMILES canónico |
CNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-(methylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



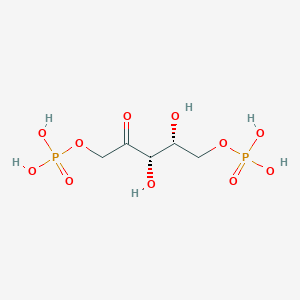
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
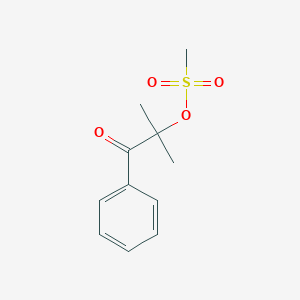
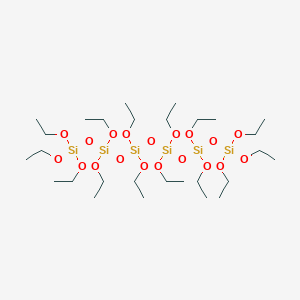
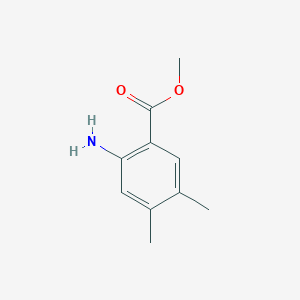
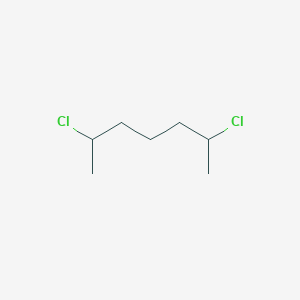
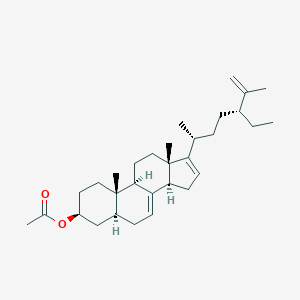
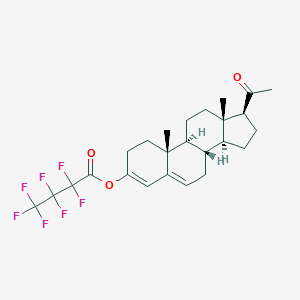
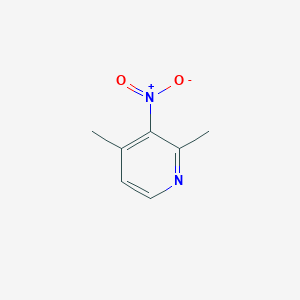
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
